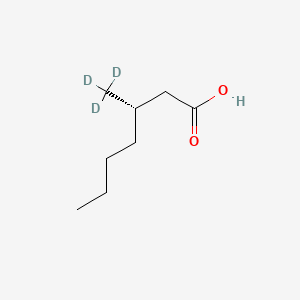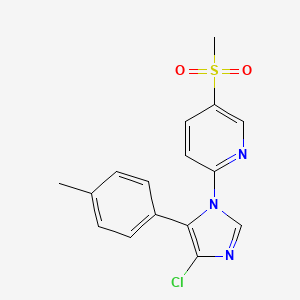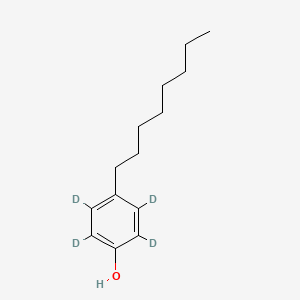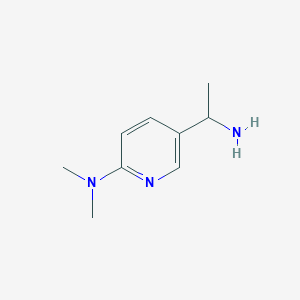
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with two methyl groups on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-aminopyridine with 1-chloro-2-dimethylaminoethane under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The aminoethyl group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like triethylamine to neutralize the by-products.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the nature of the electrophile used in substitution reactions.
Aplicaciones Científicas De Investigación
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethylpyridine: Similar structure but lacks the dimethyl groups on the nitrogen atom.
N,N-Dimethyl-2-aminopyridine: Similar structure but lacks the aminoethyl group.
5-(1-Aminoethyl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is unique due to the presence of both the aminoethyl group and the dimethyl groups on the nitrogen atom. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15N3 |
|---|---|
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-7(10)8-4-5-9(11-6-8)12(2)3/h4-7H,10H2,1-3H3 |
Clave InChI |
HOTFPNPLXOUERE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


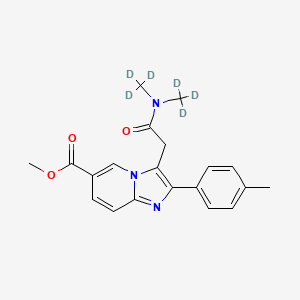
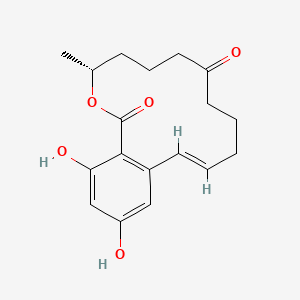
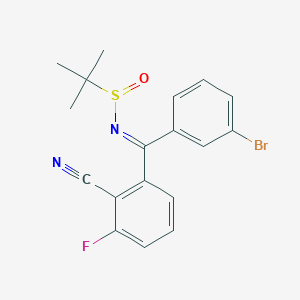
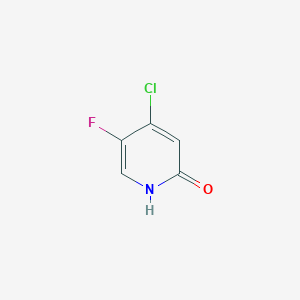
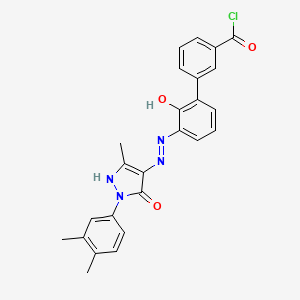


![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

